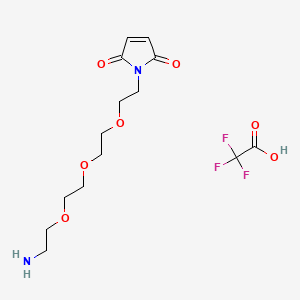

Mal-PEG3-NH2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21F3N2O7 |

|---|---|

Molecular Weight |

386.32 g/mol |

IUPAC Name |

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7) |

InChI Key |

XJFZSMGECVGGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Bifunctional Core: A Technical Guide to Mal-PEG3-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, properties, and applications of the heterobifunctional crosslinker, Maleimide-PEG3-Amine Trifluoroacetate (Mal-PEG3-NH2 TFA). This reagent is a cornerstone in modern bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to advanced nanoparticle functionalization.

Core Structure and Functional Anatomy

This compound is a precisely engineered molecule composed of three key functional domains: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine group, which is supplied as a trifluoroacetic acid (TFA) salt.

-

Maleimide (Mal): This functional group provides a highly selective reaction site for sulfhydryl (thiol) groups (-SH), which are predominantly found in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specific reactivity is crucial for site-specific conjugation to biomolecules.

-

Polyethylene Glycol (PEG3): The central core of the molecule consists of a three-unit polyethylene glycol spacer. This flexible, hydrophilic chain imparts several desirable properties to the final conjugate. It increases aqueous solubility, reduces aggregation, can minimize immunogenicity, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

-

Amine (NH2) as a Trifluoroacetate (TFA) Salt: The terminal primary amine serves as a versatile nucleophile. It readily reacts with electrophilic groups such as carboxylic acids (often activated with reagents like EDC and NHS) or N-hydroxysuccinimide (NHS) esters to form stable amide bonds. The amine is provided as a TFA salt to enhance its stability and solubility.

The trifluoroacetic acid counterion is typically removed during the reaction by the use of a non-nucleophilic base or by adjusting the pH of the reaction buffer.

Physicochemical and Reactivity Data

Quantitative data for this compound is summarized below, compiled from various chemical suppliers. Purity and molecular weight can have slight variations between batches and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁F₃N₂O₆ | [1] |

| Molecular Weight | 370.33 g/mol | [1] |

| Purity | >95% or >96% | [1][2] |

| Physical Form | Colorless oil or white solid | [2] |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO, and water | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Experimental Protocols

The bifunctional nature of this compound allows for two primary modes of conjugation: a thiol-reactive conjugation via the maleimide group and an amine-reactive conjugation. These can be performed in a sequential manner to link two different molecules.

General Two-Step Bioconjugation Protocol

This protocol outlines a general strategy for conjugating a thiol-containing molecule (Molecule A-SH) to an amine-reactive molecule (Molecule B-COOH, activated as an NHS ester).

Materials:

-

This compound

-

Molecule A with a free sulfhydryl group (e.g., a cysteine-containing peptide)

-

Molecule B with a carboxylic acid or NHS ester (e.g., a protein, nanoparticle, or small molecule)

-

Activation reagents for carboxylic acid (if applicable): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reaction Buffers:

-

Phosphate-buffered saline (PBS), pH 6.5-7.5 for maleimide reaction

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for EDC/NHS activation

-

Borate buffer or PBS, pH 7.2-8.5 for amine coupling

-

-

Quenching reagents (optional): L-cysteine or β-mercaptoethanol for the maleimide reaction; Tris or hydroxylamine for the amine reaction.

-

Desalting columns for purification.

Procedure:

Step 1: Reaction of Mal-PEG3-NH2 with Molecule B (Amine-Carboxyl Coupling)

-

Preparation of Molecule B:

-

If Molecule B has a carboxylic acid, dissolve it in MES buffer. Add a 5-10 fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

-

If Molecule B is an NHS ester, dissolve it in a suitable anhydrous organic solvent like DMF or DMSO.

-

-

Reaction:

-

Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.2-8.5).

-

Add the activated Molecule B to the Mal-PEG3-NH2 solution. A 1.5 to 5-fold molar excess of the activated Molecule B is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the excess unreacted Molecule B and byproducts using a desalting column or dialysis, exchanging the buffer to PBS, pH 6.5-7.0, in preparation for the next step.

-

Step 2: Reaction of the Maleimide-Functionalized Molecule B with Molecule A (Thiol-Maleimide Coupling)

-

Preparation of Molecule A:

-

Ensure Molecule A has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the reducing agent using a desalting column.

-

-

Reaction:

-

Add Molecule A-SH to the purified maleimide-activated Molecule B from Step 1. A 1.1 to 1.5-fold molar excess of Molecule A-SH is typically sufficient.

-

Incubate for 1-2 hours at room temperature or 4 hours at 4°C. The reaction should be performed in a buffer with a pH of 6.5-7.5.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine.

-

-

Final Purification:

-

Purify the final conjugate using size exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.

-

Key Applications and Workflows

Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool in the construction of ADCs. In a typical workflow, the linker is first conjugated to a cytotoxic drug, and the resulting drug-linker complex is then attached to an antibody.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC Development

In the development of PROTACs, this compound can be used to link a warhead (targeting the protein of interest) to a ligand for an E3 ubiquitin ligase.

Caption: PROTAC Synthesis using this compound.

Nanoparticle Surface Functionalization

This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to attach targeting ligands or therapeutic molecules.

Caption: Workflow for Nanoparticle Surface Functionalization.

Stability and Storage Considerations

Proper handling and storage of this compound are critical to maintain its reactivity.

-

Storage: The compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Moisture Sensitivity: The maleimide group can hydrolyze, especially at pH values above 7.5. It is recommended to equilibrate the reagent to room temperature before opening to prevent moisture condensation.

-

Solution Stability: Solutions of this compound should be prepared fresh for each use. If storage of a stock solution is necessary, it should be in an anhydrous solvent such as DMF or DMSO at -20°C.

By understanding the fundamental structure, reactivity, and protocols associated with this compound, researchers can effectively leverage this versatile crosslinker to advance their work in drug development, diagnostics, and biomaterials science.

References

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG3-NH2 TFA in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Mal-PEG3-NH2 TFA, a heterobifunctional crosslinker integral to the field of bioconjugation. This document delves into the chemistry of its reactive moieties, the role of its polyethylene glycol (PEG) spacer, and the practical considerations for its use in creating stable and functional bioconjugates. Detailed experimental protocols and quantitative data are provided to enable researchers to effectively utilize this versatile reagent in their work.

Core Concepts: Understanding the this compound Linker

This compound is a chemical crosslinker featuring three key components: a maleimide group, a three-unit polyethylene glycol (PEG3) spacer, and a primary amine group, supplied as a trifluoroacetic acid (TFA) salt. This strategic design allows for the sequential and specific covalent bonding of two different molecules, a cornerstone of modern bioconjugation techniques used in drug delivery, diagnostics, and proteomics.

-

Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][2] The reaction, a Michael addition, proceeds with high specificity under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[2][3] At pH values above 7.5, the maleimide group can also react with primary amines, and its hydrolysis to a non-reactive maleamic acid becomes more pronounced.[2]

-

PEG3 Spacer: The short polyethylene glycol chain serves as a flexible, hydrophilic spacer arm. The hydrophilicity of the PEG linker can improve the solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules. The spacer also helps to minimize steric hindrance between the conjugated molecules, preserving their biological activity.

-

Amine Group (as TFA salt): The primary amine (-NH2) provides a reactive site for conjugation to molecules containing activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters. The amine group is typically supplied as a TFA salt to improve its stability and solubility. The TFA salt is readily neutralized under basic reaction conditions to allow for conjugation.

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a two-step conjugation process, allowing for controlled and specific linking of two distinct biomolecules.

Step 1: Amine-Reactive Conjugation

The first step typically involves the reaction of the primary amine of the linker with an activated carboxyl group on the first biomolecule (Molecule A). A common method is the use of an NHS ester-activated molecule. The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

Step 2: Thiol-Reactive Conjugation

Following the first conjugation and purification to remove excess reactants, the maleimide group on the now-modified Molecule A is available to react with a thiol-containing biomolecule (Molecule B). The thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly specific for thiols within the pH range of 6.5-7.5.

Below is a Graphviz diagram illustrating the two-step bioconjugation workflow.

Quantitative Data on Reaction Parameters

Table 1: Influence of pH and Temperature on Maleimide Hydrolysis

| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |

| 3.0 | 37 | Very low | High stability |

| 5.5 | 20 | Extremely slow | High stability |

| 5.5 | 37 | Slowly decreases | High stability |

| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |

| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |

| 9.0 | 37 | Rapid decrease | Low stability |

Table 2: Stability of Maleimide-Thiol Conjugates (Thioether Bond)

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment and the presence of other thiols. Hydrolysis of the thiosuccinimide ring can stabilize the conjugate.

| Condition | Observation | Reference |

| Incubation in PBS (pH 7.4) at 37°C | The half-life of N-alkyl thiosuccinimides is approximately 27 hours, while N-aryl variants have a half-life of about 1.5 hours. | |

| Incubation in the presence of glutathione (GSH) | The retro-Michael reaction is accelerated in the presence of competing thiols like glutathione, a common intracellular antioxidant. The rate of this exchange depends on the structure of the maleimide and the accessibility of the thioether bond. | |

| Storage at 4°C vs. 20°C | Storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, whereas storage at 20°C led to a ~40% loss of reactivity. |

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation using a heterobifunctional linker like this compound. These should be considered as a starting point, and optimization for specific biomolecules is recommended.

Protocol 1: Two-Step Conjugation of a Peptide to a Protein

This protocol describes the conjugation of a thiol-containing peptide to a protein with accessible primary amines.

Materials:

-

Protein to be labeled (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Thiol-containing peptide

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

-

Linker Activation of Protein:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess Linker:

-

Remove non-reacted linker using a desalting column equilibrated with PBS, pH 6.5-7.0.

-

-

Conjugation to Thiol-Containing Peptide:

-

Immediately add the thiol-containing peptide to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended as a starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final protein-peptide conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess peptide and quenching reagent.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE, mass spectrometry, and/or other relevant techniques to confirm conjugation and determine the degree of labeling.

-

Protocol 2: Labeling of Cell Surface Proteins

This protocol outlines a method for labeling cysteine residues on the extracellular domains of cell surface proteins on living cells.

Materials:

-

Cell suspension in ice-cold PBS

-

This compound

-

Anhydrous DMSO

-

Fluorescent dye or biotin with an NHS ester group

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for mild reduction)

-

Quenching and Wash Buffer: Ice-cold PBS with 1% BSA or 5% FBS

Procedure:

-

Preparation of Labeled Linker:

-

Perform an amine-reactive conjugation between this compound and an NHS-ester activated label (e.g., fluorescent dye) in an appropriate buffer, following a similar procedure to Step 2 in Protocol 1. Purify the labeled linker.

-

-

Cell Preparation:

-

Wash cells twice with ice-cold PBS and resuspend at a concentration of 1-10 x 10⁶ cells/mL in ice-cold PBS.

-

-

Mild Reduction of Cell Surface Thiols (Optional):

-

To increase the number of available thiols, treat the cells with a mild reducing agent like TCEP (100-500 µM) for 10-15 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS to remove the TCEP.

-

-

Labeling Reaction:

-

Prepare a stock solution of the labeled linker in anhydrous DMSO.

-

Dilute the stock solution in ice-cold PBS to the desired final labeling concentration (a starting concentration of 10-50 µM is recommended).

-

Add the diluted labeled linker to the cell suspension.

-

Incubate for 30 minutes on ice or at 4°C, protected from light.

-

-

Quenching and Washing:

-

Add Quenching and Wash Buffer to the cell suspension to react with any remaining maleimide groups.

-

Incubate for 5-10 minutes on ice.

-

Wash the cells three times with the Quenching and Wash Buffer.

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.

-

Applications and Visualizations

The versatility of this compound makes it a valuable tool in various research and development areas.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug can be linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The following diagram illustrates the mechanism of action of an ADC targeting a cancer cell.

Probing Protein-Protein Interactions

Crosslinkers are used to covalently link interacting proteins, allowing for their identification and the mapping of interaction interfaces using mass spectrometry. The following diagram illustrates a general workflow for a cross-linking mass spectrometry (CXMS) experiment.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the precise and controlled linkage of diverse biomolecules. A thorough understanding of its mechanism of action, the reactivity of its functional groups, and the factors influencing reaction efficiency and conjugate stability is crucial for its successful application. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust bioconjugation strategies for a wide range of applications in drug development, diagnostics, and fundamental biological research. As with any chemical reagent, careful optimization of reaction conditions for each specific application is paramount to achieving the desired outcome.

References

The Strategic Application of Mal-PEG3-NH2 TFA as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of two key moieties: a ligand that binds the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] This linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[2][3]

Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) have gained prominence. This guide provides an in-depth technical overview of a specific, versatile PEGylated linker, Mal-PEG3-NH2 TFA (Maleimide-Triethylene Glycol-Amine, Trifluoroacetic acid salt). We will explore its core attributes, its role in PROTAC synthesis, and the methodologies used to evaluate the resulting protein degraders, using the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a case study.

Core Concepts: The Role of the Mal-PEG3-NH2 Linker

This compound is a heterobifunctional linker designed for the precise conjugation of two different molecular entities. Its structure consists of a maleimide group, a primary amine group, and a three-unit polyethylene glycol chain.

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins, or engineered into small molecule ligands. This allows for a stable thioether bond formation under mild conditions.

-

Amine Group (NH2): The primary amine serves as a versatile nucleophile, readily participating in amide bond formation with activated carboxylic acids (e.g., NHS esters) or other coupling reactions. This end is typically used to conjugate the E3 ligase ligand.

-

PEG3 Chain: The three-unit PEG spacer imparts several advantageous properties to the PROTAC molecule. It enhances hydrophilicity, which can improve the solubility of often large and greasy PROTAC molecules. The flexibility of the PEG chain is crucial for allowing the two ends of the PROTAC to optimally orient the POI and the E3 ligase, facilitating the formation of a productive ternary complex required for ubiquitination.

The trifluoroacetic acid (TFA) salt form ensures the stability and solubility of the amine group during storage and handling.

Data Presentation: Physicochemical Properties

A clear understanding of the linker's physical and chemical properties is essential for its effective application in PROTAC synthesis and for predicting the properties of the final conjugate.

| Property | Value | Reference |

| Chemical Name | Maleimide-PEG3-Amine TFA salt | |

| CAS Number | 2830214-77-0 | |

| Molecular Formula | C₁₄H₂₁F₃N₂O₆ | |

| Molecular Weight | 370.33 g/mol | |

| Purity | >96% | |

| Physical Form | Colorless oil | |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO | |

| Storage Conditions | -20°C |

PROTAC Mechanism of Action & Relevant Signaling Pathway

PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to induce degradation of a target protein. The process, illustrated below, is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A key therapeutic target for inflammatory diseases is IRAK4, a critical kinase in the innate immune signaling pathway. PROTACs utilizing PEG linkers have been successfully developed to target IRAK4 for degradation, thereby inhibiting downstream inflammatory signaling.

Caption: The IRAK4 signaling pathway and the intervention point for an IRAK4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of an IRAK4-Targeting PROTAC

This protocol provides a representative two-step synthesis for conjugating an IRAK4 inhibitor (containing a free amine) and an E3 ligase ligand (pomalidomide, functionalized with a thiol-reactive group) using a Mal-PEG3-NH2 linker. This is adapted from methodologies for creating similar PEG-linked PROTACs.

Caption: General workflow for the two-step synthesis of a PROTAC using Mal-PEG3-NH2.

Materials:

-

IRAK4 inhibitor with a carboxylic acid handle (e.g., a derivative of PF-06650833)

-

This compound

-

Pomalidomide ligand functionalized with a thiol group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Methodology:

-

Step 1: Amide Coupling of Linker to IRAK4 Inhibitor a. Dissolve the IRAK4 inhibitor-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt. d. Add the neutralized linker solution to the activated IRAK4 inhibitor solution. e. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Maleimide-PEG3-IRAK4 intermediate.

-

Step 2: Thiol-Maleimide Conjugation to Pomalidomide Ligand a. Dissolve the crude intermediate from Step 1 (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v). b. Dissolve the pomalidomide-thiol ligand (1.2 eq) in DMF. c. Add the pomalidomide solution to the intermediate solution and stir at room temperature. d. Monitor the reaction by LC-MS. The reaction is typically complete within 1-2 hours. e. Upon completion, the crude PROTAC is ready for purification.

-

Purification and Characterization a. Purify the crude product by reverse-phase preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. b. Collect fractions containing the desired product, pool, and lyophilize to obtain the final PROTAC as a solid. c. Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the key efficacy parameters of a PROTAC: the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).

Materials:

-

Cell line expressing the target protein (e.g., OCI-LY10 or TMD8 cells for IRAK4)

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-IRAK4)

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment: a. Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in the cell culture medium. A typical concentration range might be 1000 nM down to 0.1 nM. Include a vehicle-only control (e.g., 0.1% DMSO). c. Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle control. d. Incubate the cells for a specified time (e.g., 24 hours) at 37°C.

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (protein lysate) to a new tube. e. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein (e.g., anti-IRAK4) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system. j. Strip the membrane (if necessary) and re-probe with the loading control primary antibody, followed by the secondary antibody and imaging.

-

Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to its corresponding loading control band intensity. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%). d. Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic regression) using software like GraphPad Prism to determine the DC50 and Dmax values.

Quantitative Data Summary: IRAK4 Degradation

The following table summarizes representative biological data for a PEG-linked IRAK4-targeting PROTAC (Compound 9 from Wang et al., 2022), which utilizes a linker structurally analogous to Mal-PEG3-NH2. This data demonstrates the potent and cell-line-specific degradation achieved.

| PROTAC Compound | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| Compound 9 | OCI-LY10 | PEG2 | 1.1 ± 0.1 | >95 | |

| Compound 9 | TMD8 | PEG2 | 1.3 ± 0.2 | >95 |

Note: While the cited reference uses a "PEG2" designation, the synthesis scheme is consistent with the general structure achievable with a Mal-PEG3-NH2 linker. The data serves as a strong proxy for the expected performance.

Conclusion

The this compound linker is a powerful and versatile tool in the development of novel PROTACs. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, while the integrated PEG chain confers beneficial physicochemical properties such as enhanced solubility and conformational flexibility. These attributes are critical for optimizing the formation of the ternary complex and ultimately achieving potent and efficient degradation of the target protein. The detailed protocols and data presented herein provide a comprehensive framework for researchers to synthesize and evaluate PROTACs using this and similar PEGylated linkers, accelerating the discovery of new therapeutics in the rapidly advancing field of targeted protein degradation.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trifluoroacetic Acid (TFA) Salt in Mal-PEG3-NH2 Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the purpose and implications of the trifluoroacetic acid (TFA) salt in Mal-PEG3-NH2 formulations. Mal-PEG3-NH2 is a heterobifunctional linker critical in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Understanding the role of the TFA salt is paramount for the successful design, synthesis, and application of these complex biomolecules.

The Origin and Function of TFA Salt in Mal-PEG3-NH2

Mal-PEG3-NH2, a molecule featuring a maleimide group at one end and an amine group at the other, separated by a three-unit polyethylene glycol (PEG) spacer, is typically supplied as a trifluoroacetate (TFA) salt. The presence of this salt is a direct consequence of the synthetic and purification methods employed in its manufacture.

During the final steps of synthesis, strong acids are often used to deprotect the amine group. Subsequently, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the final product to a high degree. Trifluoroacetic acid is a common mobile phase modifier in RP-HPLC for peptides and other amine-containing molecules. It acts as an ion-pairing agent, neutralizing the positive charge of the protonated amine group on the Mal-PEG3-NH2. This process improves the chromatographic peak shape and resolution, leading to a purer final product.

As the purified Mal-PEG3-NH2 is collected and lyophilized, the trifluoroacetate anion remains ionically bound to the protonated terminal amine group (-NH3+), forming the stable TFA salt. Therefore, the primary purpose of the TFA salt is not as a deliberately added component for formulation, but rather as a residual counter-ion from the purification process that ensures the stability and purity of the linker.

Physicochemical Properties and Formulation Considerations

The presence of the TFA salt influences several key properties of the Mal-PEG3-NH2 linker:

-

Solubility: The salt form generally enhances the solubility of the linker in aqueous and polar organic solvents, which is advantageous for subsequent bioconjugation reactions.

-

Stability: The TFA salt stabilizes the amine group, preventing its degradation and maintaining the linker's integrity during storage.

-

pH: In solution, the TFA salt will create a slightly acidic environment. This is an important consideration when planning conjugation reactions, as the pH of the reaction buffer will need to be carefully controlled to ensure optimal reactivity of both the maleimide and amine functionalities.

-

Molecular Weight: The TFA counter-ion adds to the overall molecular weight of the compound. This must be accounted for when calculating molar equivalents for conjugation reactions.

For many research applications, the presence of the TFA salt is not detrimental. However, for in vivo and some cell-based studies, the potential toxicity of trifluoroacetic acid is a concern. Therefore, it may be necessary to remove the TFA salt or exchange it for a more biocompatible counter-ion, such as acetate or hydrochloride.

Data Presentation: TFA Content in Amine-Containing Formulations

Table 1: Representative TFA Content in Amine-Containing Molecules (Peptides)

| Analytical Method | Typical TFA Content (% w/w) | Reference |

| Ion Chromatography | 15 - 20% | [1] |

| 19F NMR | < 1% - 35% | |

| HPLC-ELSD | ~25% (before exchange) |

Note: The data in this table is based on studies of synthetic peptides and should be considered as an estimate for Mal-PEG3-NH2. The actual TFA content can vary between batches and suppliers. For precise quantitative analysis, methods such as ion chromatography or 19F NMR are recommended.

Experimental Protocols

General Protocol for Antibody-Drug Conjugate (ADC) Preparation using Mal-PEG3-NH2 TFA Salt

This protocol describes a typical workflow for conjugating a cytotoxic drug (payload) to an antibody via a Mal-PEG3-NH2 linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

This compound salt

-

Payload with a reactive group for conjugation to the amine of the linker (e.g., an NHS ester)

-

Reaction buffers (e.g., phosphate buffer, borate buffer)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Incubate the antibody solution with a 5-20 fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess reducing agent using a desalting column.

-

-

Linker-Payload Conjugation (Amine Reaction):

-

In a separate reaction, conjugate the payload to the amine group of Mal-PEG3-NH2. If the payload has a carboxylic acid group, use a coupling agent like EDC/NHS to activate it before adding the this compound salt.

-

The reaction is typically carried out in an anhydrous organic solvent like DMF or DMSO.

-

Purify the linker-payload conjugate using RP-HPLC.

-

-

Antibody-Linker-Payload Conjugation (Maleimide Reaction):

-

Dissolve the purified linker-payload in a suitable buffer (e.g., PBS with EDTA).

-

Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5-10 moles of linker-payload per mole of antibody.

-

Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

-

-

Quenching:

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and any aggregates.

-

-

Characterization:

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

-

Protocol for TFA Removal/Exchange

For applications sensitive to TFA, the counter-ion can be exchanged.

Materials:

-

This compound salt

-

Hydrochloric acid (HCl) or Acetic acid

-

Deionized water

-

Lyophilizer

Procedure (HCl Exchange):

-

Dissolve the this compound salt in a 100 mM HCl solution.

-

Let the solution stand for 5-10 minutes at room temperature.

-

Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize the frozen solution to obtain the hydrochloride salt of Mal-PEG3-NH2.

-

For complete removal, this process can be repeated 2-3 times.

Mandatory Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes involving Mal-PEG3-NH2.

Caption: Mechanism of action of an antibody-drug conjugate with a non-cleavable linker.

Caption: General workflow for the synthesis of an antibody-drug conjugate.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Mal-PEG3-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the precise characteristics of linker molecules are paramount to the success of novel therapeutics. Mal-PEG3-NH2 TFA, a heterobifunctional linker, offers a versatile platform for connecting molecules of interest. However, its efficacy is intrinsically tied to its behavior in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and protocols to aid in formulation development and experimental design.

Solubility Profile of this compound

The solubility of this compound is dictated by the interplay of its three core components: the hydrophilic polyethylene glycol (PEG) spacer, the reactive maleimide group, and the amine group present as a trifluoroacetate (TFA) salt. The PEG chain enhances aqueous solubility, while the overall solubility is also influenced by the solvent's polarity and its ability to solvate the different functional groups.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Type | Solubility (at 25°C) | Observations and Remarks |

| Water | Polar Protic | > 10 mg/mL[1] | The PEG3 spacer imparts good aqueous solubility. The TFA salt form of the amine group also contributes positively to water solubility. Solutions should be prepared fresh for applications where maleimide reactivity is critical. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2] | Readily dissolves to form clear solutions. A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | Another suitable organic solvent for creating stock solutions. |

| Dichloromethane (DCM) | Nonpolar | Soluble[2] | Demonstrates solubility in chlorinated organic solvents. |

| Chloroform | Nonpolar | Soluble | Similar to DCM, it is a viable nonpolar solvent for this molecule. |

| Ethanol | Polar Protic | Soluble | Generally soluble, though potentially to a lesser extent than in water, DMSO, or DMF. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent in reversed-phase chromatography, showing good solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Another ether-based solvent in which solubility is observed. |

Note: The quantitative data provided is based on information from suppliers and publicly available data sheets. It is strongly recommended to perform in-house solubility testing for specific applications and buffer systems.

The trifluoroacetate (TFA) counter-ion can influence the physicochemical properties of the molecule, including its solubility. While TFA salts are common due to their use in peptide and linker purification, they can sometimes affect downstream biological assays. If required, the TFA salt can be exchanged for other counter-ions like hydrochloride or acetate.

Stability Profile: The Criticality of the Maleimide Group

The stability of this compound is largely governed by the hydrolytic stability of the maleimide ring. The primary degradation pathway involves the opening of the maleimide ring to form a non-reactive maleamic acid derivative, which can no longer participate in thiol-maleimide conjugation reactions. This hydrolysis is highly dependent on the pH of the solution.

pH-Dependent Hydrolysis

The maleimide group is most stable at acidic to slightly acidic pH (pH < 6.5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.

Table 2: Stability of the Maleimide Group of this compound in Aqueous Buffers

| pH Range | Condition | Stability of Maleimide Group | Remarks |

| < 6.5 | Acidic | High | The maleimide ring is relatively stable against hydrolysis. This is the optimal pH range for long-term storage of aqueous solutions, although refrigerated temperatures are still recommended. |

| 6.5 - 7.5 | Neutral | Moderate | This is the optimal pH range for the reaction between the maleimide and a thiol group. However, at this pH, a competing hydrolysis reaction occurs. Therefore, solutions should be prepared fresh and used promptly. |

| > 7.5 | Alkaline | Low | The rate of maleimide hydrolysis is significantly accelerated. At pH > 8, the maleimide group is highly unstable and will rapidly convert to the inactive maleamic acid. |

Factors Influencing Stability

-

Temperature: Higher temperatures will accelerate the rate of hydrolysis at all pH values. It is recommended to store stock solutions at -20°C or below and to perform conjugation reactions at controlled room temperature or on ice if the reaction kinetics allow.

-

Buffer Composition: While pH is the primary driver, the specific buffer components can also influence stability. It is advisable to test stability in the specific buffer system intended for use.

-

Presence of Nucleophiles: The amine group within the this compound molecule itself, or other nucleophiles in the reaction mixture, can potentially react with the maleimide group, especially at higher pH values.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.

Objective: To determine the concentration at which this compound fully dissolves in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, Ethanol)

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge tubes or small glass vials

-

Visual inspection under a light source

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity. For aqueous solutions, use deionized water or a specific buffer.

-

Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.

-

Initial Solvent Addition: Add a calculated volume of the solvent to the tube to achieve a high initial concentration (e.g., 100 mg/mL).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.

-

Serial Dilution (if not soluble): If the compound is not fully dissolved, add a known volume of solvent to dilute the concentration (e.g., to 50 mg/mL). Repeat step 4 and 5.

-

Determining Solubility: Continue the process of adding solvent in known volumes until the compound is fully dissolved. The solubility is the concentration at which a clear solution is obtained.

-

Confirmation (Optional): For a more quantitative measure, the saturated solution can be centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method like HPLC with a UV detector (if the maleimide group's absorbance is used) or an Evaporative Light Scattering Detector (ELSD).

Protocol for Stability Assessment by HPLC

This protocol provides a method to monitor the degradation of the maleimide group of this compound over time in a specific buffer.

Objective: To quantify the rate of hydrolysis of the maleimide group at a given pH and temperature.

Materials:

-

This compound

-

Buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)

-

HPLC system with a C18 column and a UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile (e.g., 10 mg/mL).

-

Initiation of Stability Study:

-

Add a small aliquot of the stock solution to a larger volume of the pre-warmed buffer of interest to achieve a final concentration of ~1 mg/mL.

-

Immediately vortex the solution and take the "time zero" sample by transferring an aliquot to an HPLC vial.

-

Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to HPLC vials. If necessary, quench the reaction by adding a small amount of acid (e.g., TFA) to lower the pH.

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Use a gradient elution method to separate the intact this compound from its hydrolysis product (maleamic acid). A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Monitor the elution at a wavelength where the maleimide group absorbs (around 300 nm). The hydrolysis product will have a significantly lower or no absorbance at this wavelength.

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Plot the percentage of the remaining intact compound against time.

-

From this plot, the half-life (t½) of the maleimide group under the tested conditions can be calculated.

-

Visualizing Key Processes and Structures

Diagrams generated using Graphviz provide a clear visual representation of the molecule, experimental workflows, and degradation pathways.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for solubility and stability testing.

Caption: Primary degradation pathway of the maleimide group.

Conclusion

A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and drug development. This guide provides a foundational understanding, quantitative and qualitative data, and detailed experimental protocols to empower scientists to optimize their formulation and conjugation strategies. By carefully considering the solvent systems, pH, and temperature, the full potential of this versatile linker can be harnessed to create novel and effective bioconjugates.

References

storage and handling recommendations for Mal-PEG3-NH2 TFA.

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and recommendations for the proper storage and handling of Maleimide-PEG3-Amine, trifluoroacetate salt (Mal-PEG3-NH2 TFA). Adherence to these guidelines is crucial for maintaining the integrity, reactivity, and performance of this heterobifunctional crosslinker in research and drug development applications.

Introduction

This compound is a valuable tool in bioconjugation, protein modification, and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a maleimide group for covalent linkage to thiol moieties (e.g., cysteine residues in proteins) and a primary amine for conjugation to carboxyl groups or activated esters. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. The trifluoroacetate (TFA) salt form can influence solubility and handling characteristics.

The stability of the maleimide group is a critical factor for successful conjugation. It is susceptible to hydrolysis, particularly in aqueous environments with elevated pH. Therefore, precise storage and handling are paramount to prevent degradation and ensure reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. These values are compiled from various suppliers and should be considered typical. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.

| Property | Value |

| Molecular Formula | C₁₄H₂₁F₃N₂O₆ (for the free base) |

| Molecular Weight | Approximately 370.33 g/mol (for the free base) |

| Purity | Typically >95% or >96% |

| Physical Form | May be a colorless oil or a solid |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO[1] |

| Reactive Groups | Maleimide (reacts with thiols), Amine (reacts with carboxyls/esters) |

Storage Recommendations

Proper storage is essential to prevent the degradation of this compound, primarily through the hydrolysis of the maleimide ring.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (months to years) [1][2] | Minimizes the rate of chemical degradation. |

| 0-4°C for short-term storage (days to weeks) [2] | Suitable for temporary storage between uses. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxygen, which can contribute to degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment or desiccator. | The maleimide group is susceptible to hydrolysis. |

| Light | Protect from light. | While not always specified, protection from light is a general good practice for complex organic molecules to prevent photodegradation. |

| Container | Use the original supplier vial or a tightly sealed, inert container (e.g., amber glass). | Ensures a proper seal and protection from light. |

Handling and Use

General Handling Precautions

While a specific safety data sheet for this compound may not be readily available, general laboratory safety precautions for handling chemical reagents should be followed. Based on information for similar compounds, no major adverse health effects are expected from inhalation, ingestion, or skin contact under normal laboratory conditions. However, it is good practice to:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid all unnecessary exposure and ensure prompt removal from skin, eyes, and clothing.

Preparing Solutions

The stability of this compound in solution is highly dependent on the solvent and pH.

-

Aqueous Solutions : Due to the risk of maleimide hydrolysis, aqueous solutions should be prepared immediately before use.

-

pH Considerations : The maleimide group is most stable at a pH of 6.5-7.5. Above pH 7.5, the rate of hydrolysis increases significantly.

-

Stock Solutions : For longer-term storage of solutions, prepare stock solutions in anhydrous organic solvents such as DMF or DMSO and store them at -20°C or -80°C. When stored at -80°C in a suitable solvent, stock solutions may be stable for up to 6 months.

Experimental Protocols

The following is a generalized protocol for a typical bioconjugation reaction involving the maleimide group of this compound with a thiol-containing protein.

Materials

-

This compound

-

Thiol-containing protein (e.g., a cysteine-containing antibody or peptide)

-

Reaction Buffer: Phosphate buffer (e.g., PBS), HEPES, or another suitable non-amine, non-thiol buffer, pH 6.5-7.5.

-

Anhydrous DMF or DMSO for stock solution preparation.

-

Desalting column for purification.

Procedure

-

Prepare Protein Solution : Dissolve the thiol-containing protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, perform this step according to a standard reduction protocol (e.g., using DTT or TCEP) and subsequently remove the reducing agent.

-

Prepare this compound Solution :

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before addition to the protein solution, dilute the stock solution in the reaction buffer.

-

-

Conjugation Reaction :

-

Add the this compound solution to the protein solution. A molar excess of the PEG linker (typically 2-20 fold) is generally used. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically rapid at room temperature.

-

-

Quenching (Optional) : To quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.

-

Purification : Remove excess, unreacted this compound and other small molecules from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Recommended Storage and Handling Workflow

References

A Technical Guide to Mal-PEG3-NH2 TFA: Properties, Characterization, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional crosslinker, Maleimide-PEG3-Amine Trifluoroacetate (Mal-PEG3-NH2 TFA). We will delve into its core molecular weight and purity specifications, detailed experimental protocols for its characterization, and its critical role in advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Specifications of this compound

This compound is a versatile linker molecule featuring a maleimide group at one end and a primary amine at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The trifluoroacetate (TFA) salt form enhances its stability and solubility. The specifications for this compound can vary slightly between suppliers, and it is crucial to understand the precise molecular characteristics of the product being used.

A notable discrepancy exists in the reported molecular weights for compounds marketed under similar names. This often arises from variations in the PEG chain length. The accurate molecular formula for the Mal-PEG3-NH2 free base is C12H20N2O4, and for its TFA salt, it is C14H21F3N2O6.

Below is a summary of the key quantitative data for this compound.

| Parameter | Specification | Source |

| Molecular Formula | C14H21F3N2O6 | [1] |

| Molecular Weight | 370.33 g/mol | [1] |

| Purity | >95% or >96% | [1][2] |

| Appearance | White solid or oil | [2] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile |

Experimental Protocols for Characterization

Accurate characterization of this compound is essential to ensure its suitability for downstream applications. The following are detailed methodologies for confirming the identity, purity, and integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

-

¹H NMR (Proton NMR): This technique is used to confirm the presence of key structural motifs.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (δ):

-

Maleimide protons: A characteristic singlet peak around 6.7-7.0 ppm.

-

PEG chain protons: A series of multiplet peaks between 3.5 and 3.8 ppm.

-

Protons adjacent to the amine and maleimide: Peaks in the range of 2.5-3.5 ppm.

-

Amine protons: A broad singlet, the position of which can vary depending on the solvent and concentration.

-

-

-

¹³C NMR (Carbon NMR): This provides further confirmation of the carbon skeleton.

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquisition: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (δ):

-

Maleimide carbonyl carbons: Resonances around 170 ppm.

-

Maleimide vinyl carbons: Peaks around 134 ppm.

-

PEG chain carbons: A prominent peak around 70 ppm.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of this compound. A reverse-phase method is typically employed.

-

Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)). Since the PEG backbone lacks a strong UV chromophore, ELSD or CAD is often preferred for accurate quantification.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.

-

Detection:

-

UV: Monitor at a low wavelength (e.g., 210-220 nm) to detect the maleimide group.

-

ELSD/CAD: Provides a more uniform response for the entire molecule.

-

-

Data Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as acetonitrile or methanol with 0.1% formic acid.

-

Analysis: Infuse the sample directly into the mass spectrometer.

-

Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 371.14.

Applications in Bioconjugation and Drug Development

This compound is a key player in the field of bioconjugation, primarily due to its heterobifunctional nature. The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, while the amine group can be coupled to carboxylic acids or activated esters.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.

The hydrophilic PEG spacer of this compound offers several advantages in ADC design:

-

Enhanced Solubility: It can improve the solubility of hydrophobic drug payloads, reducing the propensity for aggregation.

-

Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic volume of the ADC, potentially leading to a longer circulation half-life.

-

Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.

The maleimide group allows for site-specific conjugation to cysteine residues on the antibody, which can be naturally occurring or engineered at specific locations. This covalent attachment forms a stable thioether bond. The amine end of the linker can be used to attach the cytotoxic payload, often through an amide bond formation.

Visualizing Key Processes

To better understand the experimental and functional aspects of this compound, the following diagrams illustrate a typical characterization workflow and its application in an ADC signaling pathway.

Caption: Workflow for the characterization of this compound.

Caption: Generalized signaling pathway for an ADC.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugation using Mal-PEG3-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. The linker, which connects the antibody to the drug payload, is a critical component influencing the stability, pharmacokinetics, and overall performance of the ADC. This document provides a detailed protocol for the conjugation of a drug to an antibody using the heterobifunctional linker, Maleimide-PEG3-Amine, supplied as a trifluoroacetic acid (TFA) salt (Mal-PEG3-NH2 TFA).

The Mal-PEG3-NH2 linker offers a strategic approach for ADC development. The maleimide group facilitates a stable, covalent thioether bond with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The terminal amine group, after neutralization of the TFA salt, provides a reactive handle for the attachment of a cytotoxic drug, often through an amide bond formation with an activated carboxylic acid derivative of the drug. The polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.

This protocol outlines the necessary steps for antibody reduction, drug-linker activation, conjugation, and subsequent purification and characterization of the final ADC.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |

| This compound | Various | Heterobifunctional linker |

| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent |

| N,N-Diisopropylethylamine (DIPEA) | Various | Base for amine neutralization |

| Cytotoxic Drug with NHS ester | User-defined | Payload |

| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Buffer for antibody handling |

| Borate Buffer, pH 8.0 | Various | Buffer for amine conjugation |

| Sephadex G-25 Desalting Column | Various | Buffer exchange and purification |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | ADC characterization |

| Size Exclusion Chromatography (SEC) Column | Various | ADC purification and analysis |

| Anhydrous Dimethylsulfoxide (DMSO) | Various | Solvent for linker and drug |

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction can be controlled by the molar excess of the reducing agent to achieve a desired Drug-to-Antibody Ratio (DAR).

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

-

TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in conjugation buffer). Add the required volume of TCEP solution to the antibody solution to achieve a molar excess of 2-5 fold over the antibody.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Purification: Immediately after incubation, remove the excess TCEP by buffer exchange into a degassed conjugation buffer using a desalting column (e.g., Sephadex G-25). The reduced antibody is now ready for conjugation.

Protocol 2: Drug-Linker Conjugation to Antibody

This protocol involves a two-step process: first, the maleimide group of the linker reacts with the reduced antibody, and second, the amine group of the linker is conjugated to the NHS-ester activated drug.

Step 2A: Conjugation of Mal-PEG3-NH2 to the Reduced Antibody

-

Linker Preparation: Dissolve the this compound salt in anhydrous DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the Mal-PEG3-NH2 solution to the reduced antibody solution from Protocol 1.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Step 2B: Conjugation of NHS-Ester Drug to the Antibody-Linker Intermediate

-

pH Adjustment: Adjust the pH of the reaction mixture from Step 2A to 8.0 by adding a suitable buffer (e.g., Borate buffer).

-

Amine Neutralization: Add a small amount of DIPEA to neutralize the TFA salt of the amine, liberating the free amine for reaction.

-

Drug Addition: Prepare a stock solution of the NHS-ester activated drug in anhydrous DMSO. Add a 3-5 fold molar excess of the drug solution to the reaction mixture.

-

Incubation: Incubate for 2-4 hours at room temperature, protected from light.

-

Quenching: Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine) to react with any unreacted NHS-ester.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC and its characterization to determine purity, aggregation, and the average Drug-to-Antibody Ratio (DAR).

-

Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or Size Exclusion Chromatography (SEC).

-

Characterization:

-

Purity and Aggregation: Analyze the purified ADC using SEC to determine the percentage of monomer, aggregate, and fragment.

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC). The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs. UV-Vis spectroscopy can also be used if the drug has a distinct absorbance peak.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and determine the precise mass of the ADC, providing detailed information on the distribution of different drug-loaded species.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Antibody Concentration | 5 mg/mL | 10 mg/mL | 10 mg/mL |

| TCEP:mAb Molar Ratio | 2.5:1 | 3:1 | 3.5:1 |

| Linker:mAb Molar Ratio | 5:1 | 7:1 | 10:1 |

| Drug:mAb Molar Ratio | 3:1 | 4:1 | 5:1 |

| Average DAR (by HIC) | 2.1 | 3.8 | 4.5 |

| % Monomer (by SEC) | >98% | >97% | >95% |

| % Aggregate (by SEC) | <2% | <3% | <5% |

Visualizations

Caption: Experimental workflow for antibody-drug conjugation.

Caption: Generalized ADC mechanism of action signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low DAR | Incomplete antibody reduction. | Increase TCEP:mAb ratio or incubation time. Ensure TCEP solution is fresh. |

| Insufficient linker or drug. | Increase molar excess of linker or drug. | |

| Hydrolysis of maleimide or NHS ester. | Ensure anhydrous solvents are used for stock solutions. Perform reactions promptly. | |

| High Aggregation | Hydrophobic drug payload. | Optimize conjugation conditions (lower temperature, shorter incubation). Use a more hydrophilic PEG linker. |

| High DAR. | Target a lower DAR by reducing the amount of TCEP. | |

| Incorrect buffer conditions. | Ensure appropriate pH and ionic strength of buffers. | |

| Poor Purity | Inefficient purification. | Optimize SEC or desalting column conditions. Consider alternative purification methods like affinity chromatography. |

Conclusion

The use of the this compound linker provides a versatile and efficient method for the production of antibody-drug conjugates. By carefully controlling the reaction conditions, particularly the extent of antibody reduction and the molar ratios of the reactants, it is possible to generate ADCs with a desired drug-to-antibody ratio and favorable physicochemical properties. The protocols and guidelines presented in this document serve as a comprehensive resource for researchers in the field of ADC development.

Application Notes and Protocols for Mal-PEG3-NH2 TFA in Targeted Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-PEG3-NH2 TFA is a heterobifunctional linker designed for the development of targeted drug delivery systems. This linker features a maleimide group at one end and an amine group at the other, separated by a short, hydrophilic 3-unit polyethylene glycol (PEG) spacer. The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as cytotoxic drugs or peptides, while the terminal amine group provides a reactive handle for the attachment of targeting ligands, such as antibodies or small molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the construction of targeted drug delivery systems.

Principle of Application

The core utility of this compound lies in its ability to link a therapeutic payload to a targeting moiety. The general workflow involves a two-step conjugation process. First, a thiol-containing drug is reacted with the maleimide terminus of the linker. Subsequently, a targeting ligand with a reactive carboxyl group (or other suitable functionality) is conjugated to the amine terminus of the drug-linker conjugate. The resulting targeted drug conjugate can then be formulated into a suitable delivery vehicle, such as lipid nanoparticles or polymeric micelles, for systemic administration.

Quantitative Data Summary

The following tables provide representative data for the characterization of a targeted drug delivery system constructed using this compound. Note: This data is illustrative and may vary depending on the specific drug, targeting ligand, and formulation.

Table 1: Drug-Linker Conjugation Efficiency

| Parameter | Value | Method of Analysis |

| Drug | Cysteine-modified Doxorubicin | HPLC, Mass Spectrometry |

| Linker | This compound | |

| Molar Ratio (Drug:Linker) | 1:1.5 | |

| Conjugation Efficiency | > 90% | HPLC |

| Purified Yield | 85% |

Table 2: Characterization of Targeted Nanoparticles

| Parameter | Value | Method of Analysis |

| Nanoparticle Type | Lipid Nanoparticle (LNP) | |

| Targeting Ligand | Folic Acid | |

| Drug Loading Capacity (DLC) | 5.2% (w/w) | UV-Vis Spectroscopy |

| Encapsulation Efficiency (EE) | 92% | UV-Vis Spectroscopy |

| Average Particle Size | 110 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.15 | DLS |

| Zeta Potential | -15 mV | DLS |

Table 3: In Vitro Efficacy in Folate Receptor-Positive (FR+) Cancer Cells

| Formulation | IC50 (nM) | Assay |

| Free Doxorubicin | 250 | MTT Assay |

| Non-Targeted Nanoparticles | 180 | MTT Assay |

| Folate-Targeted Nanoparticles | 45 | MTT Assay |

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Drug to this compound

This protocol describes the reaction between the maleimide group of the linker and a thiol group on the drug molecule.

Materials:

-

Thiol-containing drug

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1-2 mM EDTA.[4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent: N-ethylmaleimide or free cysteine

-

Purification system: Preparative HPLC or size-exclusion chromatography

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing drug in the conjugation buffer. If the drug has limited aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO first and then added to the buffer.

-

Dissolve this compound in the conjugation buffer immediately before use. A 1.5 to 5-fold molar excess of the linker over the drug is recommended.

-

-

Conjugation Reaction:

-

Add the this compound solution to the drug solution with gentle stirring.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

Monitor the reaction progress by analytical HPLC or LC-MS.

-

-

Quenching the Reaction:

-

Once the reaction is complete, add a 2-fold molar excess of a quenching reagent (relative to the initial amount of linker) to cap any unreacted maleimide groups. Incubate for 30 minutes.

-

-

Purification:

-

Purify the drug-linker conjugate using preparative HPLC with a suitable C18 column or by size-exclusion chromatography to remove unreacted drug, linker, and quenching reagent.

-

Lyophilize the purified fractions to obtain the drug-PEG3-NH2 conjugate.

-

Protocol 2: Conjugation of a Targeting Ligand to the Drug-PEG3-NH2 Conjugate

This protocol details the attachment of a targeting ligand with a carboxylic acid group to the amine terminus of the drug-linker conjugate using carbodiimide chemistry.

Materials:

-

Drug-PEG3-NH2 conjugate

-

Targeting ligand with a carboxylic acid group (e.g., Folic Acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)

-

Anhydrous DMF or DMSO

-